molecular formula C13H10F3N7 B12387148 TAS2R14 agonist-2

TAS2R14 agonist-2

Cat. No.: B12387148
M. Wt: 321.26 g/mol
InChI Key: XXKGCSWBGJTTJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TAS2R14 agonist-2, also known as Compound 28.1, is a potent and selective activator of the bitter taste receptor TAS2R14. This receptor is part of the G protein-coupled receptor family and is known for its ability to detect a wide range of bitter compounds. TAS2R14 is expressed not only in taste bud cells but also in various extraoral tissues, including the lungs, smooth muscle cells, heart, and brain .

Preparation Methods

The synthesis of TAS2R14 agonist-2 typically begins with flufenamic acid, a non-steroidal anti-inflammatory drug known to activate TAS2R14 at sub-micromolar concentrations. The structure-based modeling approach is used to design new agonists, followed by chemical synthesis and in vitro profiling to improve potency . The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail.

Chemical Reactions Analysis

TAS2R14 agonist-2 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

TAS2R14 agonist-2 activates the TAS2R14 receptor by binding to its ligand-binding pockets. This activation leads to the coupling of the receptor with G proteins, such as gustducin and Gi2, which then trigger downstream signaling pathways. The activation of TAS2R14 by this compound has been linked to the relaxation of airway smooth muscle and the modulation of innate immune responses .

Comparison with Similar Compounds

TAS2R14 agonist-2 is unique in its high potency and selectivity for the TAS2R14 receptor. Similar compounds include:

These compounds share the ability to activate TAS2R14 but differ in their potency, selectivity, and specific physiological effects.

Properties

Molecular Formula

C13H10F3N7

Molecular Weight

321.26 g/mol

IUPAC Name

4-methyl-N-[2-(2H-tetrazol-5-yl)phenyl]-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C13H10F3N7/c1-7-6-10(13(14,15)16)19-12(17-7)18-9-5-3-2-4-8(9)11-20-22-23-21-11/h2-6H,1H3,(H,17,18,19)(H,20,21,22,23)

InChI Key

XXKGCSWBGJTTJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=CC=C2C3=NNN=N3)C(F)(F)F

Origin of Product

United States

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